molecular formula C17H19N3O4S B215487 4-(butanoylamino)-N-(4-sulfamoylphenyl)benzamide

4-(butanoylamino)-N-(4-sulfamoylphenyl)benzamide

Katalognummer B215487
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: BCDBLMCTLZLJGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(butanoylamino)-N-(4-sulfamoylphenyl)benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as BB-1101 and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

BB-1101 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, BB-1101 has been shown to inhibit the growth of cancer cells by targeting the histone deacetylase (HDAC) enzyme. Inflammation research has shown that BB-1101 can reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. In neurological disorders, BB-1101 has been studied for its potential to enhance memory and cognitive function.

Wirkmechanismus

BB-1101 works by inhibiting the activity of specific enzymes in the body. In cancer research, BB-1101 inhibits the HDAC enzyme, which is involved in the regulation of gene expression. By inhibiting HDAC, BB-1101 can increase the expression of genes that promote cell death and inhibit the growth of cancer cells. In inflammation research, BB-1101 inhibits the COX-2 enzyme, which is involved in the production of prostaglandins that cause inflammation. By inhibiting COX-2, BB-1101 can reduce inflammation in the body. In neurological disorders, BB-1101 enhances memory and cognitive function by increasing the expression of genes involved in synaptic plasticity.
Biochemical and Physiological Effects:
BB-1101 has been shown to have various biochemical and physiological effects in the body. In cancer research, BB-1101 can induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, BB-1101 can reduce the production of pro-inflammatory cytokines and prostaglandins. In neurological disorders, BB-1101 can enhance synaptic plasticity and improve memory and cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

BB-1101 has several advantages for lab experiments, including its specificity for HDAC and COX-2 enzymes, which makes it a valuable tool for studying the role of these enzymes in cancer and inflammation. However, BB-1101 also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on BB-1101. In cancer research, BB-1101 can be studied in combination with other chemotherapeutic agents to enhance its anticancer effects. In inflammation research, BB-1101 can be studied for its potential to reduce inflammation in chronic inflammatory diseases. In neurological disorders, BB-1101 can be studied for its potential to enhance memory and cognitive function in aging and neurodegenerative diseases.
In conclusion, BB-1101 is a chemical compound that has gained attention in the field of scientific research for its potential therapeutic applications. This paper has discussed the synthesis method of BB-1101, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. BB-1101 has shown promise in cancer, inflammation, and neurological disorders research, and further studies are needed to fully understand its potential as a therapeutic agent.

Synthesemethoden

BB-1101 can be synthesized through a multistep reaction involving the condensation of 4-aminobenzenesulfonamide with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with butyric anhydride to form 4-(butanoylamino)-N-(4-sulfamoylphenyl)benzamide.

Eigenschaften

Produktname

4-(butanoylamino)-N-(4-sulfamoylphenyl)benzamide

Molekularformel

C17H19N3O4S

Molekulargewicht

361.4 g/mol

IUPAC-Name

4-(butanoylamino)-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C17H19N3O4S/c1-2-3-16(21)19-13-6-4-12(5-7-13)17(22)20-14-8-10-15(11-9-14)25(18,23)24/h4-11H,2-3H2,1H3,(H,19,21)(H,20,22)(H2,18,23,24)

InChI-Schlüssel

BCDBLMCTLZLJGK-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Kanonische SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.